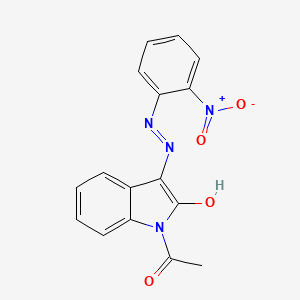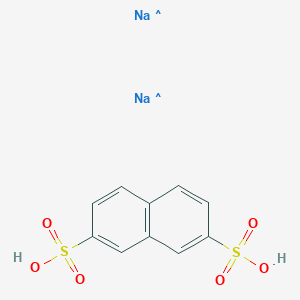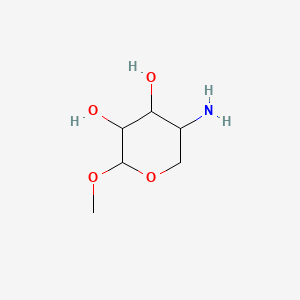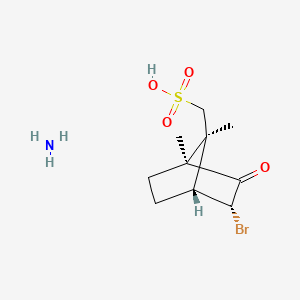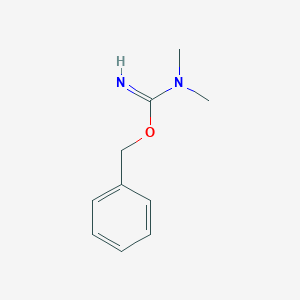
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The addition of bromine at the 6th position and the indole moiety at the 3rd position, further substituted with a 4-chlorophenyl group, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by bromination at the 6th position. The indole moiety is then introduced through a Friedel-Crafts alkylation reaction, using 4-chlorophenyl as the substituent.
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid with formamide under acidic conditions.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Introduction of Indole Moiety: The indole moiety is introduced through a Friedel-Crafts alkylation reaction, where the brominated quinazolinone is reacted with 2-(4-chlorophenyl)-1H-indole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be explored to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the bromine and indole substitutions.
6-Bromo-4(3H)-Quinazolinone: Similar structure but lacks the indole moiety.
3-((2-(4-Chlorophenyl)-1H-indol-3-yl)methyl)-4(3H)-Quinazolinone: Similar structure but lacks the bromine substitution.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is unique due to the presence of both bromine and indole moieties, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its reactivity and potential biological activities.
This detailed article provides a comprehensive overview of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88514-46-9 |
|---|---|
Molecular Formula |
C23H15BrClN3O |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
6-bromo-3-[[2-(4-chlorophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-15-7-10-20-18(11-15)23(29)28(13-26-20)12-19-17-3-1-2-4-21(17)27-22(19)14-5-8-16(25)9-6-14/h1-11,13,27H,12H2 |
InChI Key |
KZIOIHAOXMSMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN4C=NC5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



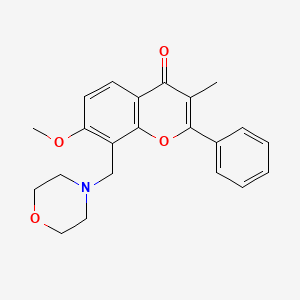
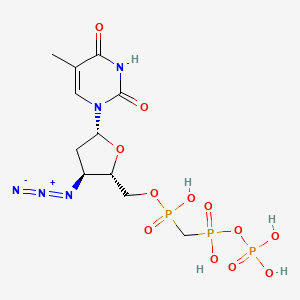
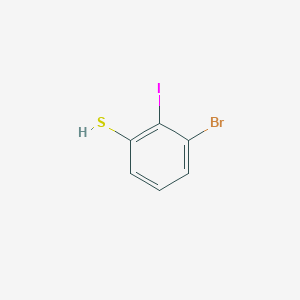
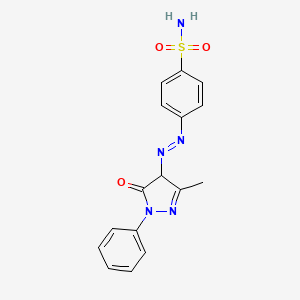

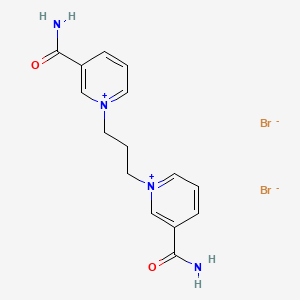
![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)

